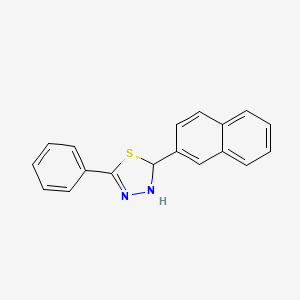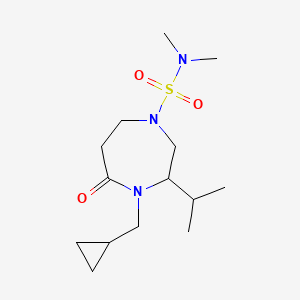![molecular formula C20H12F3N3O2 B5334281 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile](/img/structure/B5334281.png)
2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTPA, and it belongs to the family of pyrrole-based compounds. In
作用机制
The mechanism of action of 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile involves the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain kinases, which are involved in the growth and division of cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response in the body.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce the growth and division of cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been shown to reduce inflammation in the body, which can lead to the reduction of pain and other symptoms associated with inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the scientific research of 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile. One potential direction is to further explore its potential as an anti-cancer agent and develop new treatment options for cancer patients. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, future research could focus on developing new synthesis methods for this compound to improve its efficiency and reduce its potential toxicity.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its ability to inhibit the growth of cancer cells and reduce inflammation in the body makes it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile is a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde and pyrrole in the presence of a base to form an intermediate compound. This intermediate is then reacted with 4-nitrobenzyl bromide in the presence of a palladium catalyst to form the final product.
科学研究应用
2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile has various scientific research applications. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
属性
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2/c21-20(22,23)16-3-1-4-19(12-16)25-10-2-5-18(25)11-15(13-24)14-6-8-17(9-7-14)26(27)28/h1-12H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJVPRKCEASDDB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5334210.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5334223.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5334229.png)
![3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5334232.png)
![3-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334236.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5334257.png)


![ethyl 4-({2-(2,3-dimethoxyphenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5334292.png)
![ethyl ({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B5334299.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5334302.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5334318.png)
